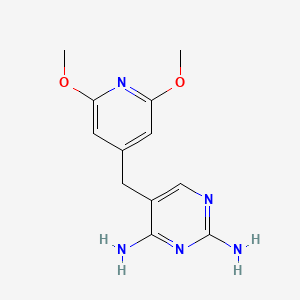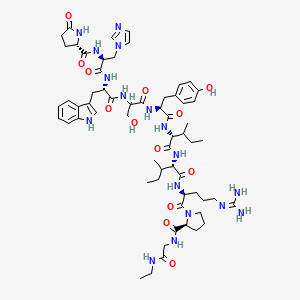![molecular formula C22H40N2S B14478739 Hydrazine, [3-(hexadecylthio)phenyl]- CAS No. 71794-34-8](/img/structure/B14478739.png)
Hydrazine, [3-(hexadecylthio)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, [3-(hexadecylthio)phenyl]- is a chemical compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond. This particular compound features a phenyl group substituted with a hexadecylthio group, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, [3-(hexadecylthio)phenyl]- typically involves the reaction of aniline with sodium nitrite in the presence of hydrogen chloride to form a diazonium salt. This intermediate is then reduced using sodium sulfite in the presence of sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production methods for hydrazine derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods for producing hydrazine, [3-(hexadecylthio)phenyl]- on an industrial scale would likely follow similar principles but may involve additional steps to handle the hexadecylthio substitution.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazine, [3-(hexadecylthio)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazones.
Substitution: The phenyl group allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Typical conditions involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazones.
Applications De Recherche Scientifique
Hydrazine, [3-(hexadecylthio)phenyl]- has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It can be used to study the effects of hydrazine derivatives on biological systems.
Medicine: Research into its potential therapeutic applications, including its use in drug development, is ongoing.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mécanisme D'action
The mechanism by which hydrazine, [3-(hexadecylthio)phenyl]- exerts its effects involves its interaction with molecular targets in the body. It can form hydrazones with carbonyl compounds, which can then undergo further reactions. The pathways involved include nucleophilic addition and substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylhydrazine: A simpler hydrazine derivative with a phenyl group.
Monophenylhydrazine: Another hydrazine derivative with a single phenyl group.
Hydrazinobenzene: A hydrazine derivative with a benzene ring.
Uniqueness
Hydrazine, [3-(hexadecylthio)phenyl]- is unique due to the presence of the hexadecylthio group, which imparts distinct chemical and physical properties compared to other hydrazine derivatives .
Propriétés
Numéro CAS |
71794-34-8 |
|---|---|
Formule moléculaire |
C22H40N2S |
Poids moléculaire |
364.6 g/mol |
Nom IUPAC |
(3-hexadecylsulfanylphenyl)hydrazine |
InChI |
InChI=1S/C22H40N2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-22-18-16-17-21(20-22)24-23/h16-18,20,24H,2-15,19,23H2,1H3 |
Clé InChI |
FBSCEFJPVIUQBL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCSC1=CC=CC(=C1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)


![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)




